1,3-Benzotiazol-2-carbaldehído

Descripción general

Descripción

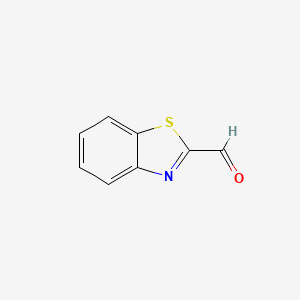

1,3-Benzothiazole-2-carbaldehyde is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with an aldehyde functional group at the second position. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Aplicaciones Científicas De Investigación

1,3-Benzothiazole-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary target of 1,3-Benzothiazole-2-carbaldehyde is the DprE1 protein . This protein plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this target .

Mode of Action

This interaction likely involves the formation of a covalent bond between the benzothiazole derivative and its target, disrupting the target’s normal function and leading to the death of the bacterium .

Biochemical Pathways

The biochemical pathways affected by 1,3-Benzothiazole-2-carbaldehyde are those involved in the survival and replication of M. tuberculosis. By inhibiting the DprE1 protein, this compound disrupts the bacterium’s ability to synthesize essential components of its cell wall, leading to cell death .

Pharmacokinetics

It is known that benzothiazole derivatives are irreversible oxidation agents This suggests that they may have good bioavailability and can reach their target sites effectively

Result of Action

The result of the action of 1,3-Benzothiazole-2-carbaldehyde is the inhibition of the growth and replication of M. tuberculosis. This is achieved by disrupting the synthesis of essential components of the bacterium’s cell wall, leading to cell death .

Action Environment

The action of 1,3-Benzothiazole-2-carbaldehyde can be influenced by various environmental factors. Additionally, adequate ventilation is recommended when handling this compound to avoid dust formation

Análisis Bioquímico

Biochemical Properties

1,3-Benzothiazole-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as BCL-2, which is involved in the regulation of apoptosis . This inhibition can lead to the induction of programmed cell death in cancer cells, making it a potential candidate for anti-cancer therapies. Additionally, 1,3-Benzothiazole-2-carbaldehyde has been shown to interact with other biomolecules, such as DNA and RNA, affecting their stability and function .

Cellular Effects

1,3-Benzothiazole-2-carbaldehyde has been observed to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the compound has been shown to modulate the expression of pro-apoptotic and anti-apoptotic proteins, thereby influencing the balance between cell survival and death . Furthermore, 1,3-Benzothiazole-2-carbaldehyde can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of 1,3-Benzothiazole-2-carbaldehyde involves its binding interactions with various biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,3-Benzothiazole-2-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzothiazole-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Benzothiazole-2-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1,3-Benzothiazole-2-carbaldehyde has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1,3-Benzothiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to induce beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . At high doses, 1,3-Benzothiazole-2-carbaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1,3-Benzothiazole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, ultimately influencing cellular function and behavior.

Transport and Distribution

The transport and distribution of 1,3-Benzothiazole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Additionally, 1,3-Benzothiazole-2-carbaldehyde can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

1,3-Benzothiazole-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . These localizations can affect the compound’s interactions with biomolecules and its overall biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Benzothiazole-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with formylating agents. Another method includes the cyclization of 2-mercaptobenzaldehyde under acidic conditions . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Industrial Production Methods: Industrial production often utilizes green chemistry principles to minimize environmental impact. Methods such as the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, and the cyclization of thioamides, are commonly used .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Benzothiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: 1,3-Benzothiazole-2-carboxylic acid.

Reduction: 1,3-Benzothiazole-2-methanol.

Substitution: Various substituted benzothiazole derivatives.

Comparación Con Compuestos Similares

1,2-Benzothiazole: Differing in the position of the thiazole ring, it exhibits distinct chemical properties.

2,1-Benzothiazole: Another isomer with unique reactivity.

2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

Uniqueness: 1,3-Benzothiazole-2-carbaldehyde stands out due to its aldehyde functional group, which imparts unique reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various fields .

Actividad Biológica

1,3-Benzothiazole-2-carbaldehyde (BTA) is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the research findings on the biological activity of BTA, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

1,3-Benzothiazole-2-carbaldehyde has the molecular formula and a molecular weight of approximately 163.19 g/mol. Its structure features a benzothiazole ring with an aldehyde functional group, which is critical for its biological activity.

Anticancer Activity

BTA and its derivatives have shown promising anticancer properties across various studies. The mechanism of action often involves the inhibition of metalloenzymes such as carbonic anhydrase, which is crucial in tumor growth and survival.

Case Studies

- Antiproliferative Activity : A study reported that BTA derivatives exhibited significant antiproliferative activity against several cancer cell lines, including:

- Mechanism of Action : The structure-activity relationship (SAR) studies indicate that substitutions on the benzothiazole ring significantly enhance anticancer activity. For example, electron-withdrawing groups at specific positions on the ring have been linked to increased potency against various cancer cell lines .

Antimicrobial Activity

BTA has also been studied for its antimicrobial properties, particularly against bacterial and fungal strains.

Antibacterial Activity

Research has shown that BTA derivatives possess antibacterial activity against several pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Showed moderate activity against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In addition to antibacterial properties, BTA has demonstrated antifungal effects against Candida albicans, with some derivatives showing MIC values as low as .

Additional Pharmacological Activities

- Antioxidant Properties : BTA exhibits strong antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies indicate that BTA can inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

- Antitubercular Activity : Recent developments have identified BTA derivatives with significant activity against Mycobacterium tuberculosis, showcasing IC50 values comparable to standard antitubercular drugs .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|

| Anticancer | Various cancer cell lines | |

| Antibacterial | Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate | |

| Antifungal | Candida albicans | |

| Antitubercular | Mycobacterium tuberculosis | Comparable to standards |

Propiedades

IUPAC Name |

1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKPJTFLRQNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216612 | |

| Record name | 1,3-Benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-57-2 | |

| Record name | 1,3-Benzothiazole-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-57-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZOTHIAZOLE-2-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9ES1SF5P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.